

Structural Analysis of 1-(4-Bromophenyl)cyclopropanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclopropanol

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the structural analysis of **1-(4-Bromophenyl)cyclopropanol**, a key intermediate in the synthesis of various organic molecules. This document outlines the expected structural parameters based on crystallographic and spectroscopic data from analogous compounds, details the experimental protocols for its synthesis and characterization, and presents a logical workflow for its structural elucidation.

Introduction

1-(4-Bromophenyl)cyclopropanol is a versatile synthetic building block, particularly valuable in medicinal chemistry and materials science. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the cyclopropanol moiety can undergo various ring-opening and rearrangement reactions. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing new synthetic routes, and for its application in drug design and development. This guide details the methodologies and expected outcomes for a comprehensive structural analysis of this compound.

Structural Data

While a specific single-crystal X-ray diffraction study for **1-(4-Bromophenyl)cyclopropanol** is not publicly available, the following tables present expected crystallographic and NMR

spectroscopic data based on the analysis of structurally related compounds.

The following table summarizes representative crystallographic data that could be expected from a single-crystal X-ray analysis of **1-(4-Bromophenyl)cyclopropanol**, based on known structures of similar bromophenyl derivatives.

Parameter	Expected Value
Empirical Formula	C ₉ H ₉ BrO
Formula Weight	213.07 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	~10-13
b (Å)	~5-9
c (Å)	~14-18
α (°)	90
β (°)	~95-105
γ (°)	90
Volume (Å ³)	~1000-1200
Z	4
Calculated Density (g/cm ³)	~1.5-1.7
Absorption Coeff. (mm ⁻¹)	~4.0-5.0
R-factor (%)	< 5

The expected ¹H and ¹³C NMR chemical shifts for **1-(4-Bromophenyl)cyclopropanol** in CDCl₃ are presented below. These are estimated based on substituent effects and data from analogous structures.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45	d, $J \approx 8.4$ Hz	2H	Ar-H (ortho to Br)
~7.25	d, $J \approx 8.4$ Hz	2H	Ar-H (meta to Br)
~2.5 (broad s)	s	1H	-OH
~1.15	m	2H	-CH ₂ (cyclopropyl)
~0.95	m	2H	-CH ₂ (cyclopropyl)

¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~145	Ar-C (quaternary, C-C-OH)
~131	Ar-CH (meta to Br)
~128	Ar-CH (ortho to Br)
~121	Ar-C (quaternary, C-Br)
~58	C-OH (cyclopropyl)
~15	-CH ₂ (cyclopropyl)

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of **1-(4-Bromophenyl)cyclopropanol** are outlined below.

A common method for the synthesis of 1-arylcyclopropanols is the Kulinkovich reaction.[\[1\]](#)

Procedure:

- To a solution of methyl 4-bromobenzoate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add titanium(IV) isopropoxide (0.1 eq).

- Cool the mixture to 0 °C and add ethylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **1-(4-Bromophenyl)cyclopropanol**.

This protocol describes the general steps for determining the molecular structure using X-ray diffraction.^{[2][3]}

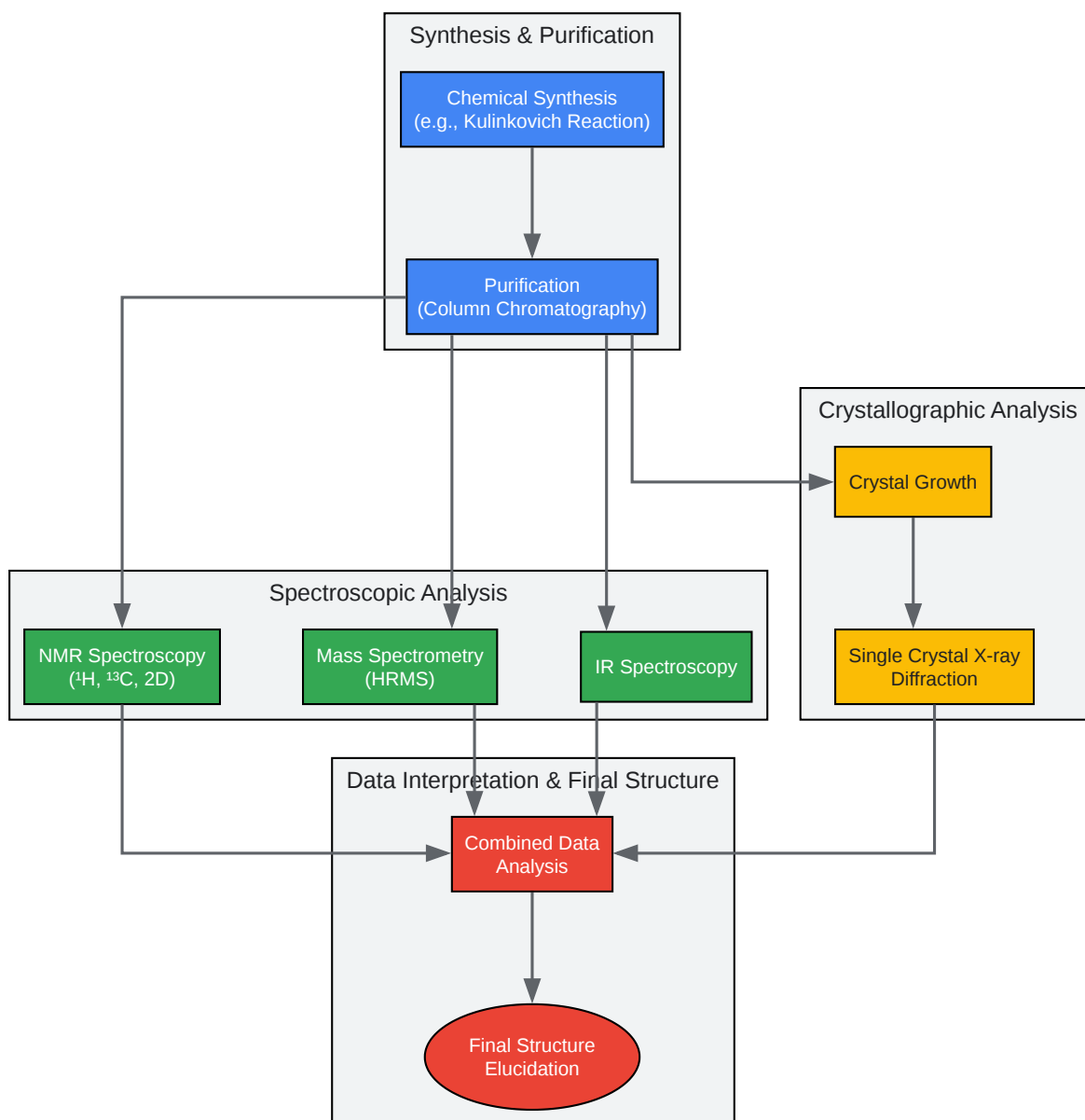
- **Crystal Growth:** Grow single crystals of **1-(4-Bromophenyl)cyclopropanol** suitable for X-ray diffraction by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol, hexane/ethyl acetate).
- **Crystal Mounting:** Select a high-quality crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.^[3]
- **Data Collection:** Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.7107 \text{ \AA}$).^[2] Data is typically collected over a range of 2θ angles (e.g., 4° to 60°) by rotating the crystal.^[2]
- **Structure Solution and Refinement:** Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.^[3] Refine this model by iteratively adjusting atomic positions, occupancies, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.^[3]

This protocol outlines the standard procedure for acquiring ^1H and ^{13}C NMR spectra.^{[4][5]}

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-(4-Bromophenyl)cyclopropanol** in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR:** Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to TMS (0.00 ppm).

Visualization of Structural Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive structural analysis of a novel compound such as **1-(4-Bromophenyl)cyclopropanol**.



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Caption: Workflow for the structural analysis of **1-(4-Bromophenyl)cyclopropanol**.

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